

# Data Presentation: Inhibitory Activity of H-1152 Dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

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The potency and selectivity of H-1152 dihydrochloride have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against ROCK and a panel of other kinases.

Table 1: Potency of H-1152 Against ROCK

Parameter	Value	Kinase	Notes
IC50	12 nM (0.012 µM)	ROCK2	Half-maximal inhibitory concentration. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Ki	1.6 nM	ROCK	Inhibitor constant, indicating binding affinity. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Selectivity Profile of H-1152 Against Other Kinases

Kinase	IC50 (μM)
ROCK2	0.012
CaMKII	0.180
PKG	0.360
Aurora A	0.745
PKA	3.03
Src	3.06
PKC	5.68
Abl	7.77
MKK4	16.9
MLCK	28.3
EGFR	50.0
GSK3α	60.7
AMPK	>100
p38α	>100

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Two primary methods for conducting an in vitro kinase assay with H-1152 are detailed below: a traditional radioactive assay and a non-radioactive ELISA-based assay.

### Protocol 1: Radioactive In Vitro Kinase Assay

This protocol is adapted from a published research paper and utilizes a radioactive ATP isotope to measure the phosphorylation of a peptide substrate.[\[2\]](#)

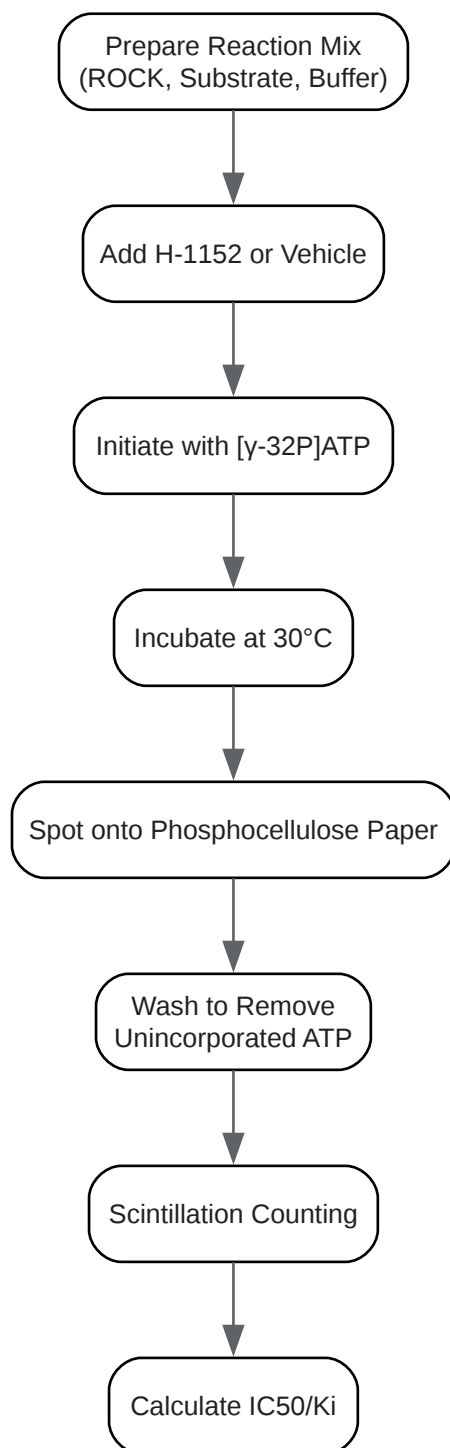
Materials:

- Purified active ROCK enzyme
- H-1152 dihydrochloride
- S6 peptide substrate
- [ $\gamma$ - $^{32}\text{P}$ ]ATP
- Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM  $\text{MgCl}_2$ , 1 mM EDTA, 1 mM EGTA, 1 mM Dithiothreitol (DTT)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture: In a microcentrifuge tube, combine the purified ROCK enzyme and the S6 peptide substrate in the kinase assay buffer.
- Add inhibitor: Add varying concentrations of H-1152 dihydrochloride or a vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction: Start the reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP. The final reaction volume is typically 50  $\mu\text{L}$ .
- Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes.
- Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Quantify phosphorylation: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

- Data analysis: Determine the percentage of inhibition for each concentration of H-1152 and calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve. The inhibitor constant (K<sub>i</sub>) can be determined using the Michaelis-Menten equation and secondary plots.[2]



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## Radioactive Kinase Assay Workflow

## Protocol 2: Non-Radioactive ELISA-Based In Vitro Kinase Assay

This protocol is based on commercially available ROCK activity assay kits and offers a safer and higher-throughput alternative to the radioactive method.

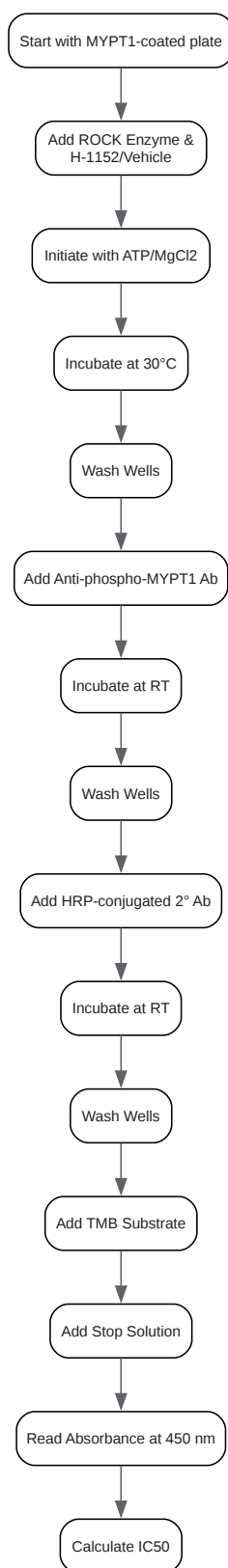
**Materials:**

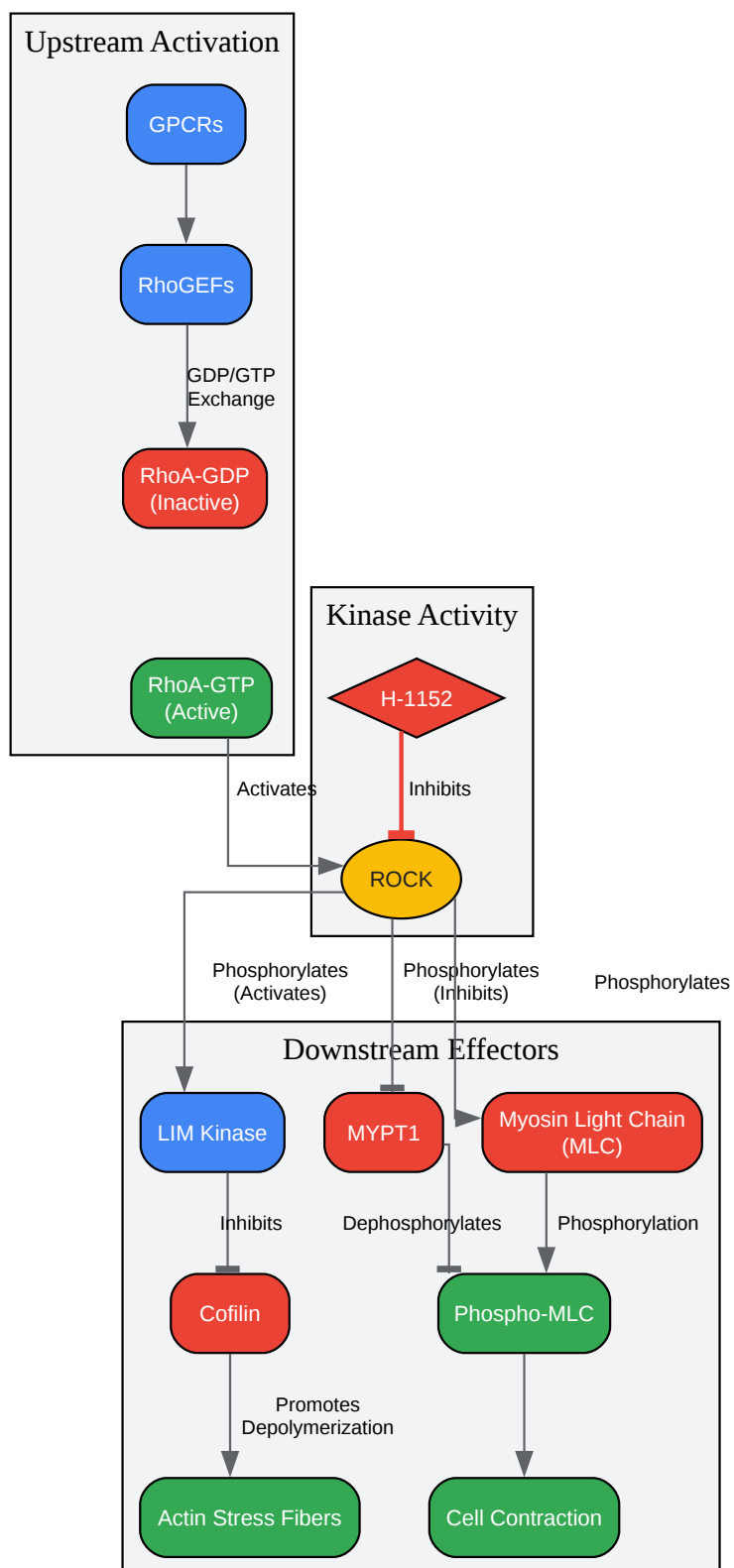
- Purified active ROCK enzyme
- H-1152 dihydrochloride
- 96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1)
- Kinase Reaction Buffer (typically provided in the kit, often containing ATP and MgCl<sub>2</sub>)
- Anti-phospho-MYPT1 (Thr696) antibody
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

**Procedure:**

- Prepare inhibitor dilutions: Serially dilute H-1152 dihydrochloride to the desired concentrations in the kinase reaction buffer.
- Add enzyme and inhibitor: To the wells of the MYPT1-coated plate, add the purified ROCK enzyme and the diluted H-1152 or vehicle control.
- Initiate kinase reaction: Add the ATP/MgCl<sub>2</sub> solution to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

- Wash: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., TBS-T).
- Primary antibody incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
- Wash: Repeat the washing step.
- Secondary antibody incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
- Wash: Repeat the washing step.
- Color development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.
- Stop reaction: Add the stop solution to each well.
- Read absorbance: Measure the absorbance at 450 nm using a microplate reader.
- Data analysis: Calculate the percentage of inhibition for each H-1152 concentration and determine the IC<sub>50</sub> value.





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